
2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol, also known as BPHM, is a piperazine derivative compound that has been studied for its potential applications in the fields of biochemistry and physiology. BPHM is the result of a synthetic process involving the reaction of 4-benzylpiperazine with 2-hydroxyethyl-6-methylpyrimidin-4-ol. BPHM has been studied for its potential to act as an inhibitor of several enzymes, as well as its ability to interact with various biochemical pathways.
Scientific Research Applications
2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol has been studied for its potential applications in biochemistry and physiology. It has been studied for its ability to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). 2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol has also been studied for its potential to interact with various biochemical pathways, such as the pathways involved in inflammation, cancer, and metabolic diseases.
Mechanism of Action
2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol is believed to act as an inhibitor of several enzymes, including COX-2 and 5-LOX. By inhibiting these enzymes, 2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol is thought to reduce the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes. 2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol is also believed to interact with various biochemical pathways, such as those involved in inflammation, cancer, and metabolic diseases.
Biochemical and Physiological Effects
2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol has been studied for its potential to reduce inflammation, as well as its ability to inhibit the production of pro-inflammatory molecules. 2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol has also been studied for its potential to reduce the risk of certain cancers, as well as its ability to interact with metabolic pathways. In addition, 2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol has been studied for its potential to reduce the risk of certain cardiovascular diseases.
Advantages and Limitations for Lab Experiments
The primary advantage of using 2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol in laboratory experiments is its ability to act as an inhibitor of several enzymes, including COX-2 and 5-LOX. This makes it a useful tool for studying the effects of these enzymes on various biochemical pathways. However, one of the limitations of using 2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol in laboratory experiments is that it is not easily soluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research involving 2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol. These include further studies into its potential as an inhibitor of various enzymes, as well as its ability to interact with various biochemical pathways. In addition, future research could focus on the potential of 2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol to reduce the risk of certain cancers, as well as its ability to reduce the risk of certain cardiovascular diseases. Other potential future directions could include studies into its potential as an anti-inflammatory agent, as well as its ability to interact with metabolic pathways. Finally, further research into the potential of 2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol to interact with various biochemical pathways could lead to the development of novel therapeutic agents.
Synthesis Methods
2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol is synthesized through a reaction of 4-benzylpiperazine and 2-hydroxyethyl-6-methylpyrimidin-4-ol. The reaction is conducted in a dry solvent such as acetonitrile, and a catalytic amount of sodium hydroxide is added to facilitate the reaction. The reaction is then heated to a temperature of around 80°C and stirred for several hours. The resulting product is then filtered and washed with water to remove any remaining impurities.
properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-14-16(7-12-23)17(24)20-18(19-14)22-10-8-21(9-11-22)13-15-5-3-2-4-6-15/h2-6,23H,7-13H2,1H3,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJORWHGVAPLRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)CC3=CC=CC=C3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

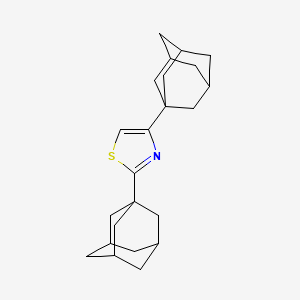

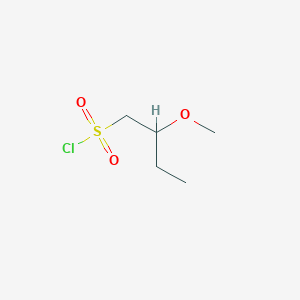
![2-(tert-Butoxycarbonyl)hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B3019430.png)
![4-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphinothioyl-N,N-dimethylaniline](/img/structure/B3019431.png)
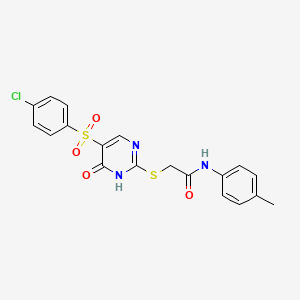
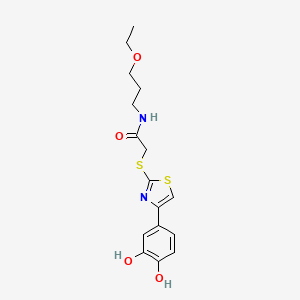
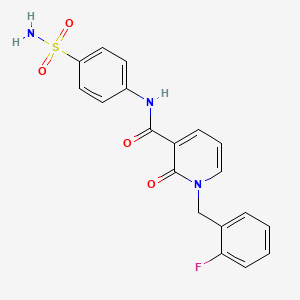

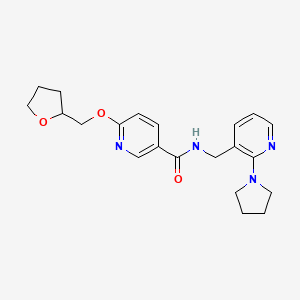

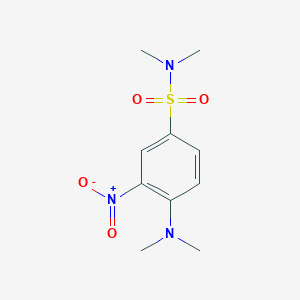
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B3019448.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B3019449.png)